N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a compound that combines a methoxyphenyl group with a thiophene ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 4-methoxybenzylamine with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control would be essential to meet industrial standards.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine for halogenation.
Major Products:
Oxidation: Formation of 4-hydroxybenzyl-2-thiophenylacetamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)ethylamine.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity, while the thiophene ring can interact with hydrophobic pockets in the target molecule. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)-2-thiophenecarboxamide
- N-(4-Methoxyphenyl)-2-thiophenemethylamine
- N-(4-Methoxyphenyl)-2-thiophenylacetamide
Comparison: N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its specific acetamide linkage, which may confer different biological activities compared to its analogs. The presence of the methoxy group can also influence its chemical reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-12-6-4-11(5-7-12)10-15-14(16)9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXCLOXRBQEGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204292 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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